1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine
Description
1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine is a heterocyclic compound featuring a pyridine ring substituted with bromine at position 5 and a methyl group at position 3, linked to a 4-methylpiperazine moiety. The compound can be synthesized via Buchwald–Hartwig amination, as demonstrated for related methylpiperazine derivatives , and is available commercially with high purity (98%) .
Properties
IUPAC Name |
1-(5-bromo-3-methylpyridin-2-yl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-9-7-10(12)8-13-11(9)15-5-3-14(2)4-6-15/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSUNJSCCDVYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585988 | |
| Record name | 1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885267-44-7 | |
| Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885267-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. In this process, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst to form the desired pyridine derivative . The reaction typically occurs under mild conditions, with moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki cross-coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It is employed in the study of biological pathways and molecular interactions, particularly in the context of drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound’s biological and physicochemical properties are influenced by substituent positioning on the pyridine ring and the piperazine moiety. Below is a comparative analysis of key analogs:
Table 1: Structural Analogs and Substituent Variations
Pharmacological Activities
Key Insights :
- Immunomodulatory effects observed in β-CD complexes () highlight the role of formulation in enhancing bioavailability and efficacy.
Table 3: Physicochemical Comparisons
Safety Notes:
- Analogous bromopyridine derivatives (e.g., ) require precautions against inhalation and skin contact due to toxicity risks .
Biological Activity
1-(5-Bromo-3-methylpyridin-2-yl)-4-methylpiperazine is a compound of interest in medicinal chemistry due to its unique structural features, which include a brominated pyridine moiety and a piperazine ring. This combination potentially enhances its biological activity by allowing interactions with various biological targets, including receptors and enzymes. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C11H14BrN3, with a molecular weight of approximately 270.13 g/mol. The presence of the bromine atom at the 5-position of the pyridine ring contributes to its chemical reactivity and biological activity.
The biological activity of this compound is believed to be mediated through its interaction with specific receptors and enzymes. Its mechanism may involve:
- Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Enzyme Interaction : It may inhibit or activate enzymes involved in critical biochemical pathways, which can lead to therapeutic effects in various diseases.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit potential antimicrobial activity. For instance, studies on structurally similar compounds have shown effectiveness against drug-resistant bacterial strains such as Salmonella Typhi, highlighting the importance of further exploration into the antibacterial properties of this compound .
Anti-inflammatory and Anticancer Potential
The compound has been suggested to possess anti-inflammatory and anticancer properties. Its structural features allow it to interact with pathways involved in inflammation and cancer cell proliferation. For example, compounds with similar structures have shown significant inhibitory effects on cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
Case Study 1: Inhibition of Biofilm Formation
A study investigated the compound's ability to inhibit biofilm formation in bacterial cultures. Results indicated that it could disrupt biofilm integrity, suggesting potential applications in treating infections associated with biofilm formation.
Case Study 2: Synthesis and Biological Evaluation
In another study, researchers synthesized novel derivatives based on this compound and evaluated their biological activities. One derivative demonstrated a significant percentage lysis value (41.32%) against clot formation in human blood, indicating potential use in thrombolytic therapy.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
